![molecular formula C11H16ClNO B2494377 3-(Phenoxymethyl)cyclobutan-1-amine;hydrochloride CAS No. 2309446-74-8](/img/structure/B2494377.png)
3-(Phenoxymethyl)cyclobutan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of cyclobutanone derivatives and related structures often involves cycloaddition reactions, cyclization, and functionalization strategies. For instance, the general synthesis approach for cyclobutanones from olefins and tertiary amides highlights the versatility and efficiency of creating cyclobutane derivatives (Schmit et al., 2003). Additionally, the synthesis of 1-methyl-1-phenyl-3-[1-hydroxyimino-2-(succinimido)ethyl]cyclobutane and other cyclobutane-containing scaffolds further demonstrates the diverse methodologies employed in the synthesis of complex cyclobutane derivatives (Dinçer et al., 2004; Illa et al., 2019).
Molecular Structure Analysis
Cyclobutane derivatives exhibit a range of molecular structures, often characterized by their ring puckering and the spatial arrangement of substituent groups. The molecular structure of cyclobutane derivatives, such as 1-methyl-1-phenyl-3-[1-hydroxyimino-2-(succinimido)ethyl]cyclobutane, reveals a puckered cyclobutane ring and cis-positioned substituent groups, which are crucial for understanding their chemical behavior and reactivity (Dinçer et al., 2004).
Chemical Reactions and Properties
Cyclobutane derivatives participate in a variety of chemical reactions, including cycloaddition, amination, and others. For example, reactions of chlorosulfanyl derivatives of cyclobutanones with different nucleophiles showcase the reactivity of cyclobutane derivatives towards substitution and rearrangement reactions (Majchrzak et al., 2006). Such reactions are instrumental in further functionalizing cyclobutane derivatives for various applications.
Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
3-(Phenoxymethyl)cyclobutan-1-amine;hydrochloride has notable applications in synthesis and medicinal chemistry. For instance, its analog, a protected α-aminocyclobutanone, has been synthesized as a modular synthon for creating cyclobutanone-containing lead inhibitors of hydrolase enzymes, including serine proteases and metalloproteases. This suggests its potential role in designing enzyme inhibitors (Mohammad et al., 2020).
Biomedical Applications
Cyclobutane-containing scaffolds, which include derivatives similar to this compound, have been developed for potential use as surfactants, gelators, and metal cation ligands in biomedical fields (Illa et al., 2019).
Diastereo- and Enantioselective Synthesis
The compound is also significant in the synthesis of biologically active structures. Diastereo- and enantioselective synthesis methods have been developed to produce polysubstituted aminocyclobutanes, which are crucial in various biological compounds (Feng et al., 2019).
Anticancer Research
In the context of anticancer research, related cyclobutane derivatives have been explored. Mixed-NH3/amine platinum (II) complexes featuring cyclobutane moieties have shown promising results in selectively inducing apoptosis of cancer cells, highlighting the potential of cyclobutane derivatives in cancer therapy (Liu et al., 2013).
Fragment-Based Drug Discovery
The cyclobutane moiety, a structural feature of this compound, is identified as an underrepresented yet attractive scaffold in fragment-based drug discovery (FBDD). Its incorporation into drug design can potentially lead to novel therapeutics (Hamilton et al., 2022).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. Specific hazard statements associated with it include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
3-(phenoxymethyl)cyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c12-10-6-9(7-10)8-13-11-4-2-1-3-5-11;/h1-5,9-10H,6-8,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOPNXDHCKDGHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)COC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.